4-(4-Pentylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Pentylcyclohexyl)aniline is an organic compound with the molecular formula C17H27N It is characterized by a cyclohexyl ring substituted with a pentyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pentylcyclohexyl)aniline typically involves the following steps:
Friedel-Crafts Alkylation: Cyclohexylbenzene is alkylated with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-pentylcyclohexylbenzene.
Nitration: The alkylated product is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the para position.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or iron filings in hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclohexyl derivatives with varying degrees of saturation.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron filings in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-(4-Pentylcyclohexyl)nitrobenzene.
Reduction: 4-(4-Pentylcyclohexyl)cyclohexylamine.
Substitution: Halogenated derivatives such as 4-(4-Pentylcyclohexyl)-2-chloroaniline.
Scientific Research Applications
4-(4-Pentylcyclohexyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-Pentylcyclohexyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aniline moiety can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and activity. Pathways involved may include modulation of signal transduction and metabolic processes.
Comparison with Similar Compounds
- 4-(4-Butylcyclohexyl)aniline
- 4-(4-Hexylcyclohexyl)aniline
- 4-(4-Octylcyclohexyl)aniline
Comparison: 4-(4-Pentylcyclohexyl)aniline is unique due to its specific pentyl substitution, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
4-(4-pentylcyclohexyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNOQDBONACMDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389565 |
Source
|
Record name | 4-(4-pentylcyclohexyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73163-44-7 |
Source
|
Record name | 4-(4-pentylcyclohexyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.